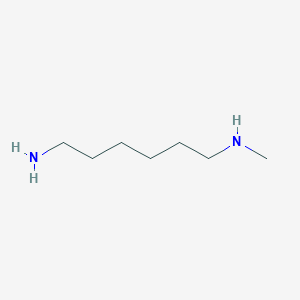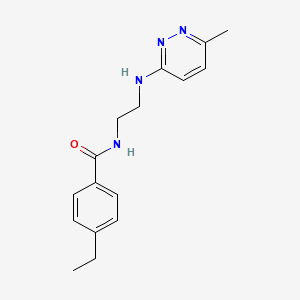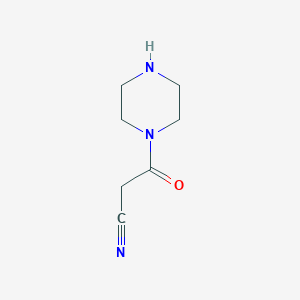
(6-Aminohexyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Aminohexyl)(methyl)amine” is a chemical compound with the CAS Number: 2997-06-0 . It has a molecular weight of 130.23 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method is the alkylation of amines with alcohols . This process involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives . Another method involves the reaction of alkyl halides with ammonia or an alkylamine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H18N2/c1-9-7-5-3-2-4-6-8/h9H,2-8H2,1H3 . This indicates that the compound consists of 7 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions with alkyl halides . They can also react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 130.23 . The compound is typically stored at 4 degrees Celsius .Mecanismo De Acción
The mechanism of action of (6-Aminohexyl)(methyl)amine is not fully understood. However, it is believed that this compound acts as a nucleophile and can react with various electrophiles. This reactivity makes this compound a useful building block for the synthesis of various organic compounds.
Biochemical and Physiological Effects
This compound has been found to have minimal biochemical and physiological effects. Studies have shown that this compound is not toxic to cells and does not cause any significant changes in cellular metabolism. This makes this compound a useful tool for studying the effects of various compounds on cells without confounding effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-Aminohexyl)(methyl)amine has several advantages for lab experiments. It is easy to synthesize, has high purity, and is stable under a wide range of conditions. This compound is also relatively inexpensive compared to other building blocks used in organic synthesis. However, this compound has some limitations. It is not soluble in water, which can make it difficult to use in aqueous reactions. This compound is also not very reactive towards certain electrophiles, which can limit its use in certain types of reactions.
Direcciones Futuras
There are several future directions for (6-Aminohexyl)(methyl)amine research. One potential direction is the development of new methods for the selective mono-methylation of N,N-bis(6-aminohexyl)methylamine. This could lead to the synthesis of new this compound derivatives with unique properties. Another potential direction is the use of this compound as a building block in the synthesis of new metal complexes for catalysis and bio-imaging. Finally, this compound could be used in the development of new drug candidates for the treatment of various diseases.
Conclusion
In conclusion, this compound is a useful building block for the synthesis of various organic compounds. Its ease of synthesis, high purity, and stability make it a valuable tool for scientific research. This compound has a wide range of potential applications in drug discovery, catalysis, and bio-imaging. Future research on this compound could lead to the development of new methods for its synthesis and new applications in scientific research.
Métodos De Síntesis
(6-Aminohexyl)(methyl)amine can be synthesized through a simple two-step process. The first step involves the reaction of hexylamine with formaldehyde to form N,N-bis(6-aminohexyl)methylamine. The second step involves the selective mono-methylation of this compound using methyl iodide to form this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
(6-Aminohexyl)(methyl)amine has been found to have a wide range of potential applications in scientific research. One of the most promising applications of this compound is in the field of drug discovery. This compound has been used as a building block in the synthesis of various drug candidates, including anti-cancer drugs and anti-viral drugs. This compound has also been used as a ligand in the design of metal complexes for catalysis and bio-imaging.
Safety and Hazards
“(6-Aminohexyl)(methyl)amine” is associated with several safety hazards. It has been assigned the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . These statements indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
N'-methylhexane-1,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-9-7-5-3-2-4-6-8/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFWLCJAPSAGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2617662.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2617665.png)

![(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B2617668.png)


![N-(2-chloro-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617675.png)


![N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2617681.png)

![(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid](/img/structure/B2617684.png)
![2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B2617685.png)